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Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720

Technical Support Center: L-365,260

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information and guidance for experiments involving the
selective CCK2 receptor antagonist, L-365,260.

Frequently Asked Questions (FAQSs)
Q1: What is L-365,260?
Al: L-365,260 is a potent, selective, and orally active non-peptide antagonist of the

cholecystokinin receptor 2 (CCK2), also known as the CCK-B/gastrin receptor.[1][2] It interacts
competitively and stereoselectively with these receptors.[3]

Q2: What are the primary research applications for L-365,2607?

A2: L-365,260 is a valuable tool for investigating the physiological and pathological roles of
CCK2 and gastrin receptors.[3] It has been used in studies related to anxiety, panic disorders,
and gastric acid secretion.[4][5] It can also be used to enhance morphine-induced analgesia
and prevent morphine tolerance in rats.[1]

Q3: What is the selectivity profile of L-365,2607?

A3: L-365,260 displays high selectivity for the CCK2 receptor over the CCK1 receptor (also
known as CCK-A).[6] Its affinity for CCK2 receptors is more than 100 times greater than its
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affinity for CCK1 receptors.[3] It is also inactive at a range of other receptors, including opiate,
muscarinic acetylcholine, a- and B-adrenergic, histamine, angiotensin, and bradykinin
receptors.[6]

Q4: Are there known species-specific differences in the affinity of L-365,260?

A4: Yes, significant species-specific differences have been observed. L-365,260 exhibits high
affinity for CCK2 receptors in guinea pigs, rats, mice, and humans.[3][7] However, it shows a
notably lower affinity for CCK2 receptors in dogs.[3]

Troubleshooting Guide

Issue 1: Higher than expected binding to CCK1 receptors.

o Possible Cause: The concentration of L-365,260 used may be too high, leading to off-target
binding at the lower-affinity CCK1 receptors. Although selective, at high concentrations, L-
365,260 can exhibit binding to CCK1 receptors.

» Solution: Perform a dose-response curve to determine the optimal concentration range for
selective CCK2 receptor antagonism. Refer to the IC50 values in the data table below to
guide your concentration selection. For human receptors, L-365,260 has only a fivefold to
twofold greater affinity for CCK-B over CCK-A receptors, so careful dose selection is critical.

[7]
Issue 2: Inconsistent results in vivo between different species.

o Possible Cause: As documented, the affinity and in vivo efficacy of L-365,260 vary across
species. For example, the oral dose required to antagonize gastrin-stimulated acid secretion
is significantly different between mice, rats, and guinea pigs.[3] Furthermore, bioavailability
differs between rats (14%), dogs (9%), and monkeys (2%).[4]

» Solution: Always consult species-specific affinity data before designing in vivo experiments. It
may be necessary to adjust dosages based on the reported ED50 values for the species you
are using. Be aware of potential differences in metabolism and bioavailability across species.

[4]

Issue 3: Low or no detectable antagonist effect in dog models.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2721567/
https://www.tocris.com/products/l-365-260_2767
https://pubmed.ncbi.nlm.nih.gov/2721567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6736542/
https://pubmed.ncbi.nlm.nih.gov/2721567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6736542/
https://pubmed.ncbi.nlm.nih.gov/2721567/
https://pubmed.ncbi.nlm.nih.gov/1355713/
https://pubmed.ncbi.nlm.nih.gov/1355713/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

e Possible Cause: L-365,260 has a demonstrated lower affinity for canine CCK2 receptors
compared to other species like rodents and humans.[3][8]

» Solution: For studies involving canine subjects, L-365,260 may not be the optimal CCK2
antagonist. Consider using a different antagonist with higher affinity for dog CCK2 receptors
or significantly increasing the dose of L-365,260, while carefully monitoring for off-target

effects.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki and IC50) and in vivo potency (ED50) of
L-365,260 for CCK receptors across various species.
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Species Receptor Type . Reference
tion y
Guinea Pig Gastrin (CCK2) Stomach Ki=1.9 nM [3]
Guinea Pig CCK-B (CCK2) Brain Ki=2.0 nM [3]
>2 orders of
Guinea Pig CCK-A (CCK1) Pancreas magnitude lower [3]
than CCK2
Transfected
Human CCK-B (CCK2) IC50 ~ 10 nM [7]
Cells
90-fold less
Transfected
Human CCK-A (CCK21) Cell potent than for [7]
ells
CCK-B
High Affinity
Rat CCK-B (CCK2) Brain (similar to guinea  [3]
pig)
High Affinity
Mouse CCK-B (CCK2) Brain (similar to guinea  [3]
pig)
Gastrin/CCK-B ] IC50 = 20-40 nM
Dog Tissues o [3]
(CCK2) (lower affinity)
) In vivo (acid ED50 =0.03
Mouse Gastrin (CCK2) ] [3]
secretion) mg/kg (p.o.)
) In vivo (acid ED50=0.9
Rat Gastrin (CCK2) ) [3]
secretion) mg/kg (p.o.)
) ] ] In vivo (acid ED50=5.1
Guinea Pig Gastrin (CCK2) ] [3]
secretion) mg/kg (p.o.)
Experimental Protocols
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Radioligand Competition Binding Assay for L-365,260
Affinity

This protocol outlines a general procedure for determining the binding affinity of L-365,260 for

CCK2 receptors using a filtration-based radioligand binding assay.

Materials:

Tissue homogenates or cell membranes expressing the target CCK receptor.

Radioligand: [3H]L-365,260 or a suitable iodinated ligand like 125I-CCK-8.

Unlabeled L-365,260 for competition.

Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClI2, 100 mM NacCl, and
0.1% BSA).

Wash buffer (ice-cold binding buffer).

Glass fiber filters (e.g., Whatman GF/B).

Filtration apparatus.

Scintillation counter and scintillation fluid.

Procedure:

Tissue/Membrane Preparation: Prepare membrane homogenates from the brain (for CCK2)
or other tissues of interest from the chosen species. Determine the protein concentration of
the membrane preparation.

Assay Setup:
o In a 96-well plate, add a fixed amount of membrane preparation (e.g., 50-100 g protein).
o Add a fixed concentration of the radioligand (typically at or below its Kd value).

o Add increasing concentrations of unlabeled L-365,260 (e.g., 10-10 to 10-5 M).
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o For determining non-specific binding, use a high concentration of a standard unlabeled
CCK2 antagonist.

o Bring the final volume to 250 pL with binding buffer.

 Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90
minutes) to reach equilibrium.

« Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell
harvester or vacuum manifold. Wash the filters quickly with ice-cold wash buffer to separate
bound from free radioligand.

o Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

o Data Analysis:
o Subtract the non-specific binding from all measurements to obtain specific binding.

o Plot the specific binding as a percentage of the maximum specific binding against the log
concentration of L-365,260.

o Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine
the IC50 value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations
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Caption: Mechanism of L-365,260 as a selective CCK2 receptor antagonist.
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Caption: Species-dependent differences in L-365,260 affinity for the CCK2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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